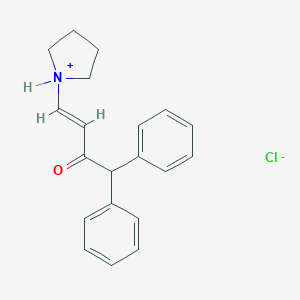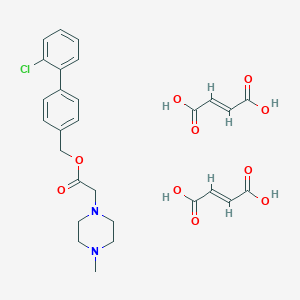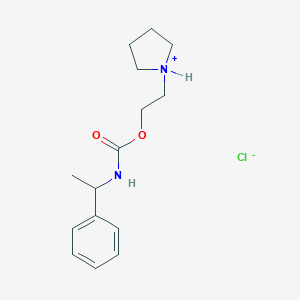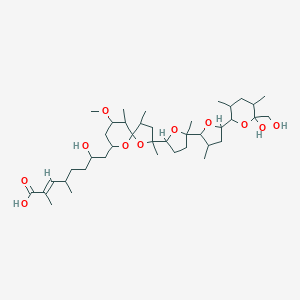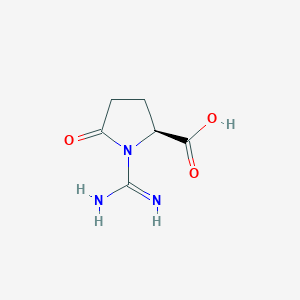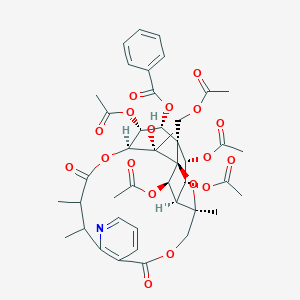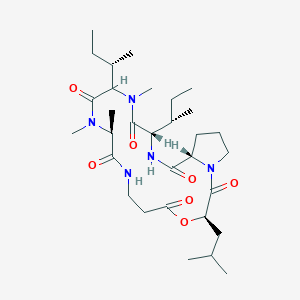
Homodestruxin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homodestruxin B is a cyclic depsipeptide that is produced by the fungus Metarhizium anisopliae. It has been found to have potent insecticidal properties and has been extensively studied for its potential use as a biopesticide. In recent years, there has been increasing interest in the synthesis and application of homodestruxin B in scientific research.
Applications De Recherche Scientifique
Synthesis and Phytotoxic Activity
Homodestruxin B, a variant of the phytotoxin destruxin B, exhibits significant host-selective phytotoxicity. The synthesis process of homodestruxin B, alongside other natural analogues, has been explored to probe its phytotoxic effects. A notable feature of this synthesis is the use of a Boc-hydrazide protecting group to prevent dioxopiperazine formation during peptide coupling (Ward, Gai, Lazny, & Pedras, 2001). In comparative studies, homodestruxin B demonstrated stronger phytotoxic activity compared to its analogues, particularly in plant cell suspension cultures and in planta leaf assays, indicating its potential as a more potent phytotoxin (Pedras, Biesenthal, & Zaharia, 2000).
Interaction with Immunophilins
Destruxin A, a closely related compound to homodestruxin B, has shown significant interactions with immunophilins in insects, affecting their immunity system. This interaction suggests a potential avenue for exploring homodestruxin B's effects on similar pathways (Wang, Weng, & Hu, 2019).
Biosynthetic Gene Cluster Analysis
In the broader context of bacterial secondary metabolites, which include compounds like homodestruxin B, systematic computational analyses have been conducted to understand the evolution of biosynthetic gene clusters (BGCs). These studies provide insights into the engineering of biosynthetic pathways for producing novel metabolites, which can be relevant for manipulating compounds like homodestruxin B (Medema, Cimermancic, Sali, Takano, & Fischbach, 2014).
Propriétés
Numéro CAS |
110538-19-7 |
|---|---|
Nom du produit |
Homodestruxin B |
Formule moléculaire |
C14H23N6O9P |
Poids moléculaire |
607.8 g/mol |
Nom IUPAC |
(3R,10S,16S,19S)-13,16-bis[(2S)-butan-2-yl]-10,11,14-trimethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C31H53N5O7/c1-10-19(5)25-30(41)35(9)26(20(6)11-2)31(42)34(8)21(7)27(38)32-15-14-24(37)43-23(17-18(3)4)29(40)36-16-12-13-22(36)28(39)33-25/h18-23,25-26H,10-17H2,1-9H3,(H,32,38)(H,33,39)/t19-,20-,21-,22-,23+,25-,26?/m0/s1 |
Clé InChI |
WWALEZSSEHJILM-GNUKRQLOSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N(C(C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C)C)C)[C@@H](C)CC)C |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)CC)C |
SMILES canonique |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)CC)C |
Synonymes |
homo-destruxin B homodestruxin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)
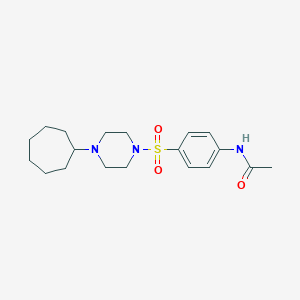
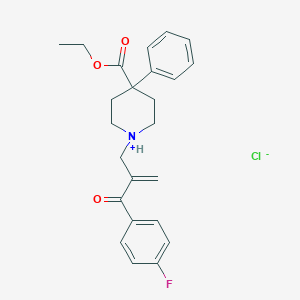

![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)
